6-fluoro-4-oxo-N-(pyridin-4-yl)-3,4-dihydro-2H-chromene-2-carboxamide
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Overview
Description
6-Fluoro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide is a synthetic organic compound that belongs to the class of chromanecarboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Fluorination: Introduction of the fluorine atom into the chromane ring.
Oxidation: Conversion of the chromane to the corresponding 4-oxo derivative.
Amidation: Formation of the carboxamide group by reacting the carboxylic acid derivative with 4-aminopyridine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity, using large-scale reactors and controlled reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation to form more oxidized derivatives.
Reduction: Reduction reactions can convert the 4-oxo group to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction might yield 6-fluoro-4-hydroxy-N-(4-pyridinyl)-2-chromanecarboxamide.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving chromanecarboxamides.
Medicine: Potential therapeutic agent for diseases where chromanecarboxamide derivatives have shown efficacy.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 6-fluoro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
6-Fluoro-4-oxo-2-chromanecarboxamide: Lacks the pyridinyl group.
4-Oxo-N-(4-pyridinyl)-2-chromanecarboxamide: Lacks the fluorine atom.
6-Fluoro-2-chromanecarboxamide: Lacks the 4-oxo group.
Uniqueness
6-Fluoro-4-oxo-N-(4-pyridinyl)-2-chromanecarboxamide is unique due to the presence of both the fluorine atom and the pyridinyl group, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C15H11FN2O3 |
---|---|
Molecular Weight |
286.26 g/mol |
IUPAC Name |
6-fluoro-4-oxo-N-pyridin-4-yl-2,3-dihydrochromene-2-carboxamide |
InChI |
InChI=1S/C15H11FN2O3/c16-9-1-2-13-11(7-9)12(19)8-14(21-13)15(20)18-10-3-5-17-6-4-10/h1-7,14H,8H2,(H,17,18,20) |
InChI Key |
LFTCCIITEWXSNB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C1=O)C=C(C=C2)F)C(=O)NC3=CC=NC=C3 |
Origin of Product |
United States |
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